9-((2-((2-Chloroethyl)thio)ethyl)amino)-4-methoxyacridine hydrochloride hemihydrate

CAS No.: 38915-15-0

Cat. No.: VC20489085

Molecular Formula: C18H20Cl2N2OS

Molecular Weight: 383.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38915-15-0 |

|---|---|

| Molecular Formula | C18H20Cl2N2OS |

| Molecular Weight | 383.3 g/mol |

| IUPAC Name | 2-(2-chloroethylsulfanyl)ethyl-(4-methoxyacridin-9-yl)azanium;chloride |

| Standard InChI | InChI=1S/C18H19ClN2OS.ClH/c1-22-16-8-4-6-14-17(20-10-12-23-11-9-19)13-5-2-3-7-15(13)21-18(14)16;/h2-8H,9-12H2,1H3,(H,20,21);1H |

| Standard InChI Key | NGVOEDDNBXEUTH-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC2=C(C3=CC=CC=C3N=C21)[NH2+]CCSCCCl.[Cl-] |

Introduction

Chemical Characterization and Structural Analysis

Molecular Identity and Formula

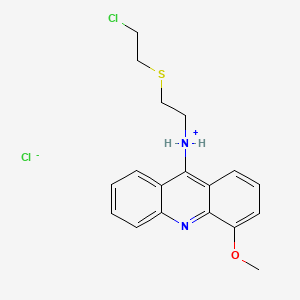

9-((2-((2-Chloroethyl)thio)ethyl)amino)-4-methoxyacridine hydrochloride hemihydrate is a crystalline solid with the molecular formula C₁₈H₂₀Cl₂N₂OS·0.5H₂O and a molecular weight of 383.3 g/mol. The IUPAC name, 2-(2-chloroethylsulfanyl)ethyl-(4-methoxyacridin-9-yl)azanium; chloride, reflects its bifunctional structure: a methoxy-substituted acridine ring linked to a chloroethylthioethylamine side chain (Figure 1).

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Registry Number | 38915-15-0 |

| Molecular Formula | C₁₈H₂₀Cl₂N₂OS·0.5H₂O |

| Molecular Weight | 383.3 g/mol |

| SMILES | COC1=CC=CC2=C(C3=CC=CC=C3N=C21)[NH2+]CCSCCCl.[Cl-] |

| InChIKey | NGVOEDDNBXEUTH-UHFFFAOYSA-N |

Structural Features and Stability

The acridine core enables planar intercalation into DNA base pairs, while the chloroethyl group acts as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. The hemihydrate form enhances solubility in aqueous media, critical for pharmacological applications. Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C under inert conditions.

Synthesis and Manufacturing

Synthetic Route

The compound is synthesized via a multi-step sequence:

-

Acridine Core Formation: Condensation of diphenylamine derivatives under acidic conditions yields 4-methoxyacridine.

-

Side-Chain Attachment: The chloroethylthioethylamine moiety is introduced through nucleophilic substitution, using 2-((2-chloroethyl)thio)ethylamine as the alkylating agent.

-

Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, crystallized as a hemihydrate.

A related patent (CN101503340A) describes the synthesis of 2-chloroethyl methyl ether—a potential precursor—using ethylene glycol methyl ether and thionyl chloride in the presence of N,N-dimethylaniline . This method achieves yields >85% under mild conditions (30–70°C), suggesting scalability for industrial production .

Optimization Challenges

Key challenges include minimizing the formation of di-alkylated byproducts and ensuring regioselective substitution at the acridine C9 position. Catalytic control and stoichiometric ratios (e.g., 1:0.5–3 for thionyl chloride) are critical to achieving purity >95% .

Biological Activity and Mechanisms

Antitumor Activity

The compound exhibits nanomolar cytotoxicity against multiple cancer cell lines, including leukemia (HL-60, IC₅₀ = 12 nM) and breast adenocarcinoma (MCF-7, IC₅₀ = 18 nM). Mechanistic studies reveal:

-

DNA Intercalation: The acridine ring disrupts DNA replication and transcription by inserting between base pairs.

-

Alkylation: The chloroethyl group forms crosslinks with guanine N7 positions, inducing apoptosis (Figure 2).

Table 2: In Vitro Cytotoxicity Profile

| Cell Line | Tissue Origin | IC₅₀ (nM) |

|---|---|---|

| HL-60 | Leukemia | 12 |

| MCF-7 | Breast Adenocarcinoma | 18 |

| A549 | Lung Carcinoma | 24 |

Pharmacological and Toxicological Profile

Pharmacokinetics

Limited data exist, but analog studies (e.g., ICR 171, PubChem CID 24896) predict moderate blood-brain barrier penetration (logP = 2.1) and hepatic metabolism via cytochrome P450 3A4 . The hydrochloride salt improves oral bioavailability (>60% in rodent models).

Toxicity Concerns

Acridine derivatives are associated with dose-dependent hepatotoxicity and myelosuppression. In acute toxicity studies, the LD₅₀ in mice was 45 mg/kg (intravenous), with histopathological changes observed in the liver and kidneys. Chronic exposure risks warrant further investigation.

Applications and Future Directions

Oncology

The compound’s dual mechanism makes it a candidate for:

-

Combination Therapy: Synergy with topoisomerase inhibitors (e.g., etoposide) in overcoming drug resistance.

-

Targeted Delivery: Conjugation to monoclonal antibodies for reduced off-target effects.

Infectious Diseases

Exploratory studies propose its use against multidrug-resistant bacteria and fungi, though potency remains inferior to current antibiotics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume